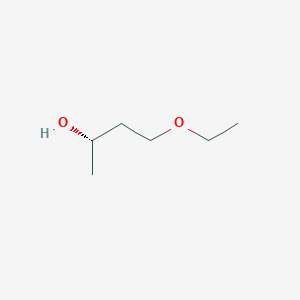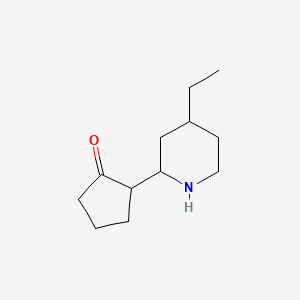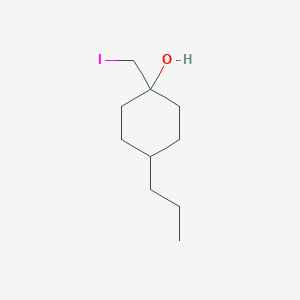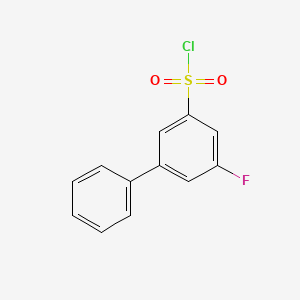
3-Fluoro-5-biphenylsulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-5-biphenylsulfonyl chloride: is an organic compound with the molecular formula C12H8ClFO2S . It is a derivative of biphenyl, where a fluorine atom is substituted at the third position and a sulfonyl chloride group is attached to the fifth position. This compound is primarily used in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-biphenylsulfonyl chloride typically involves the following steps:
Fluorination: or .
Sulfonylation: The sulfonyl chloride group is introduced by reacting the fluorinated biphenyl with or under controlled conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 3-Fluoro-5-biphenylsulfonyl chloride can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can participate in oxidation reactions to form sulfonic acids or reduction reactions to yield sulfinic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like (e.g., aniline), (e.g., methanol), and (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base such as or .
Oxidation: Oxidizing agents such as or can be used.
Reduction: Reducing agents like or are employed.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonic Acids: Formed through oxidation reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Fluoro-5-biphenylsulfonyl chloride is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a precursor for the preparation of sulfonamides, sulfonate esters, and other derivatives.
Biology and Medicine: In medicinal chemistry, this compound is utilized in the development of drugs with potential therapeutic applications. Its derivatives have been investigated for their antibacterial, antifungal, and anticancer properties.
Industry: The compound finds applications in the production of specialty chemicals, dyes, and pigments. It is also used in the synthesis of materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 3-Fluoro-5-biphenylsulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to introduce sulfonyl groups into target molecules.
Molecular Targets and Pathways: In biological systems, the compound or its derivatives may interact with specific enzymes or receptors, leading to the modulation of biochemical pathways. For example, sulfonamide derivatives can inhibit bacterial enzymes, thereby exhibiting antibacterial activity.
Vergleich Mit ähnlichen Verbindungen
3-Fluoro-5-(trifluoromethyl)benzoyl chloride: Similar in structure but with a trifluoromethyl group instead of a sulfonyl chloride group.
3-Fluorobenzenesulfonyl chloride: Lacks the biphenyl structure but contains the fluorine and sulfonyl chloride groups.
Uniqueness: 3-Fluoro-5-biphenylsulfonyl chloride is unique due to the presence of both the fluorine atom and the sulfonyl chloride group on the biphenyl scaffold. This combination imparts distinct reactivity and properties, making it valuable in various synthetic applications.
Eigenschaften
Molekularformel |
C12H8ClFO2S |
|---|---|
Molekulargewicht |
270.71 g/mol |
IUPAC-Name |
3-fluoro-5-phenylbenzenesulfonyl chloride |
InChI |
InChI=1S/C12H8ClFO2S/c13-17(15,16)12-7-10(6-11(14)8-12)9-4-2-1-3-5-9/h1-8H |
InChI-Schlüssel |
PMIZUYPLMCXUSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)S(=O)(=O)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


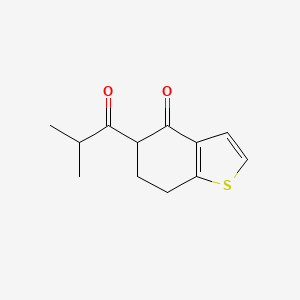
![2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine](/img/structure/B13305538.png)
![4-Methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol](/img/structure/B13305552.png)
![Methyl[(trimethylpyrimidin-2-YL)methyl]amine](/img/structure/B13305558.png)
amine](/img/structure/B13305559.png)
![1-(7-Oxabicyclo[2.2.1]heptan-2-YL)cyclopropan-1-amine](/img/structure/B13305565.png)

amine](/img/structure/B13305588.png)

![Propan-2-yl N-[(4-aminophenyl)methyl]carbamate](/img/structure/B13305599.png)
![2,5-Diazaspiro[3.5]nonane](/img/structure/B13305614.png)
